molecular formula C6H8O2 B1268620 2-Furanethanol CAS No. 35942-95-1

2-Furanethanol

Cat. No. B1268620
CAS RN: 35942-95-1
M. Wt: 112.13 g/mol
InChI Key: MZQBNTYWHOHSMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Furanethanol and its derivatives involves various strategies, including catalytic methods and organocatalytic approaches. For instance, highly substituted furans can be synthesized through gold-catalyzed reactions from 2-(1-alkynyl)-2-alken-1-ones, achieving good to excellent yields under mild conditions (Yao, Zhang, & Larock, 2004). Additionally, an organocatalytic approach has been developed for the enantioselective synthesis of 2-hydroxyalkyl- and 2-aminoalkyl furanes, utilizing a stereoselective one-pot reaction cascade (Albrecht, Ransborg, Gschwend, & Jørgensen, 2010).

Molecular Structure Analysis

The molecular structure of 2-Furanethanol derivatives has been extensively studied, revealing insights into their physical and chemical properties. For example, the synthesis and characterization of linear polyurethanes incorporating furanic monomers have shown that the structure of these polymers significantly influences their thermal properties and degradation behavior (Boufi, Belgacem, Quillerou, & Gandini, 1993).

Chemical Reactions and Properties

2-Furanethanol undergoes various chemical reactions, forming a wide range of functional materials. For example, enzymatic synthesis using 2,5-bis(hydroxymethyl)furan as a building block has led to the development of novel biobased furan polyesters with significant applications in biodegradable materials (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).

Physical Properties Analysis

The physical properties of 2-Furanethanol derivatives, such as their glass transition temperatures and molecular masses, are crucial for their application in materials science. Studies have established correlations between the furan ring's position and number in the polymer repeat unit and these properties, highlighting the importance of molecular structure in determining material characteristics (Boufi, Belgacem, Quillerou, & Gandini, 1993).

Chemical Properties Analysis

The chemical properties of 2-Furanethanol derivatives, including their reactivity and potential for forming diverse chemical structures, are of great interest. The development of methodologies for the synthesis of electron-poor 2-hydroxyalkyl- and 2-aminoalkyl furanes showcases the versatility of 2-Furanethanol in synthesizing complex molecules with potential applications in pharmaceuticals and agrochemicals (Albrecht, Ransborg, Gschwend, & Jørgensen, 2010).

Scientific Research Applications

Biobased Polyesters

2-Furanethanol and its derivatives have been studied for their applications in creating biobased polyesters. Chenhao Jin et al. (2022) in "Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters" explored the reactivity and properties of polyesters derived from 2,5-tetrahydrofurandimethanol (THFDM), a compound related to 2-furanethanol. They found that these polyesters have potential applications in sustainable materials development due to their biobased nature (Jin et al., 2022).

Solubility Studies

The solubility of furaneol, a compound related to 2-furanethanol, was measured in various solvents by Xiaocong Li et al. (2020) in "Binary Solid–Liquid Solubility Determination and Model Correlation of Furaneol in Different Pure Solvents." This research is important for understanding the chemical behavior of furaneol and by extension, related compounds like 2-furanethanol, in different solvents (Li et al., 2020).

Chemical Stability

The stability and reactivity of compounds similar to 2-furanethanol, such as 2-methoxyfuran, were investigated by J. Simmie et al. (2013) in "A Quantum Chemical Study of the Abnormal Reactivity of 2‐Methoxyfuran." This study provides insights into the chemical stability of furan derivatives, which is crucial for their application in various scientific fields (Simmie et al., 2013).

Synthetic Applications

The synthetic applications of furan derivatives were explored by P. Lan et al. (2014) in "Synthesis of a D-ring isomer of galanthamine via a radical-based Smiles rearrangement reaction." This study highlights the potential of furan derivatives in complex organic syntheses and the development of pharmaceutical compounds (Lan et al., 2014).

Environmental Applications

K. Manz et al. (2016) in "Adsorption of hydraulic fracturing fluid components 2-butoxyethanol and furfural onto granular activated carbon and shale rock" investigated the environmental applications of furan derivatives. This study is relevant to understanding how compounds like 2-furanethanol interact with environmental factors, particularly in the context of hydraulic fracturing (Manz et al., 2016).

Organic Chemistry Solvents

The use of 2-Methyltetrahydrofuran (2-MeTHF), derived from furan compounds, as a solvent in organic chemistry was reviewed by Vittorio Pace et al. (2012) in "2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry." This research underscores the importance of furan derivatives in developing environmentally friendly solvents for the chemical industry (Pace et al., 2012).

Safety And Hazards

Furfuryl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed or in contact with skin .

Future Directions

While the future directions of 2-Furanethanol are not explicitly mentioned in the search results, it is known that furfuryl alcohol is considered a green chemical as it is typically produced from waste bio-mass such as corncobs or sugar cane bagasse . This suggests potential for its increased use in sustainable and environmentally friendly applications.

properties

IUPAC Name

2-(furan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQBNTYWHOHSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348978
Record name 2-furanethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furanethanol

CAS RN

35942-95-1
Record name 2-Furanethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35942-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-furanethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(furan-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
G Narayanan, J Prabhu, MR Rao, K Kannan… - Drug Invent …, 2019 - researchgate.net
Introduction: The present work deals with the gas chromatography–mass spectrometry (GC-MS) analysis of Kutajarishtam which is used in the treatment of diarrhea, dysentery, irritable …
Number of citations: 21 www.researchgate.net
H Chen, H Ruan, X Lu, J Fu, T Langrish, X Lu - Chemical Engineering …, 2018 - Elsevier
… reaction pathway containing two possible reaction pathways during this single-step synthesis of MLA has been proposed: the FAL has been transformed to β-Methoxy-2-furanethanol (…
Number of citations: 32 www.sciencedirect.com
W Li, C Pan, Q Zhang, Z Liu, J Peng, P Chen… - Bioresource …, 2011 - Elsevier
… and β-methoxy-2-furanethanol, are formed through two … β-Methoxy-2-furanethanol cannot be directly obtained from … into β-methoxy-2-furanethanol by rearrangement reaction. It is worth …
Number of citations: 100 www.sciencedirect.com
ER Sacia, M Balakrishnan, AT Bell - Journal of catalysis, 2014 - Elsevier
… Ethanol and 2-furanethanol were used as probe molecules to measure surface interaction with A-15 at 25 C. 2-furanethanol was synthesized and purified before use via Wittig …
Number of citations: 120 www.sciencedirect.com
Y Wan, P Chen, B Zhang, C Yang, Y Liu, X Lin… - Journal of Analytical and …, 2009 - Elsevier
This study was intended to evaluate the effects of catalysts on product selectivity of microwave-assisted pyrolysis of corn stover and aspen wood. Metal oxides, salts, and acids …
Number of citations: 356 www.sciencedirect.com
CY Yang, T Zhang, YG Ding, CW Wang… - Advanced Materials …, 2014 - Trans Tech Publ
… 2-furanethanol increase gradually, suggesting that acid further inhibit the production of phenols, and furfural and α-Methoxy-(S)-2-furanethanol … -(S)-2-furanethanol are shown in Table 1. …
Number of citations: 0 www.scientific.net
C Shankari, D Sharmila, K Prabhu, K Rahul… - Drug Invention …, 2020 - researchgate.net
Objective: The present study aims at knowing the presence of biomolecules present in one Ayurvedic medicine, Madhukasavam, by gas chromatography–mass spectrometry (GC–MS) …
Number of citations: 2 www.researchgate.net
S Brand, J Kim - Energy, 2015 - Elsevier
… While the reason for the larger amount of β-methoxy-2-furanethanol forming at the high … The formation of β-methoxy-2-furanethanol was observed in the fast pyrolysis of pine wood […
Number of citations: 122 www.sciencedirect.com
S Ren, H Lei, L Wang, Q Bu, S Chen, J Wu… - Journal of Analytical and …, 2012 - Elsevier
… The second step is that C double bond O linkage is broken and recombinated to β-methoxy-(S)-2-furanethanol and tetrahydro-2,5-dimethoxy-furan at high reaction temperature ranged …
Number of citations: 177 www.sciencedirect.com
A Solak, P Rutkowski - Waste management, 2014 - Elsevier
… In bio-oils obtained during pyrolysis of CPE/K10(1:3) and CPE/K10(1:5) at 450 C, furfural and β-methoxy-(S)-2-furanethanol were only cellulose originating products found in bio-oils. …
Number of citations: 36 www.sciencedirect.com

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